molecular formula C13H13NO2S B502408 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid

2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No.: B502408
M. Wt: 247.31g/mol
InChI Key: WSDPHIKQTZXFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S This compound features a benzoic acid core substituted with a 5-methyl-2-thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid typically involves the reaction of 5-methyl-2-thiophenemethylamine with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-{[(5-phenyl-2-thienyl)carbonyl]amino}benzoic acid: Another compound with a similar structure but with a phenyl group instead of a methyl group on the thiophene ring.

    2-amino-5-methylbenzoic acid: A simpler compound with an amino group instead of the thienylmethylamino group.

Uniqueness

2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the presence of the 5-methyl-2-thienylmethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31g/mol

IUPAC Name

2-[(5-methylthiophen-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C13H13NO2S/c1-9-6-7-10(17-9)8-14-12-5-3-2-4-11(12)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)

InChI Key

WSDPHIKQTZXFMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)CNC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC=C2C(=O)O

solubility

23 [ug/mL]

Origin of Product

United States

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